molecular formula C9H11N3 B12817386 1h-Benzimidazole-7-ethanamine CAS No. 933697-35-9

1h-Benzimidazole-7-ethanamine

Cat. No.: B12817386
CAS No.: 933697-35-9
M. Wt: 161.20 g/mol
InChI Key: PEDJZXHXBFJWRK-UHFFFAOYSA-N
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Description

1H-Benzimidazole-7-ethanamine is a heterocyclic aromatic organic compound that features a benzimidazole core structure. This compound is of significant interest due to its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-7-ethanamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring. The reaction typically requires an acidic catalyst and elevated temperatures . Another method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, which can offer higher yields and selectivity .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-7-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, often under reflux conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-ethanamine involves its interaction with various molecular targets. It can bind to DNA, proteins, and enzymes, altering their function and leading to therapeutic effects. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

1H-Benzimidazole-7-ethanamine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

933697-35-9

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1H-benzimidazol-4-yl)ethanamine

InChI

InChI=1S/C9H11N3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,6H,4-5,10H2,(H,11,12)

InChI Key

PEDJZXHXBFJWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CCN

Origin of Product

United States

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